4-(Dipropylamino)-3-nitrobenzoic acid
Description
4-(Dipropylamino)-3-nitrobenzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with a dipropylamino group (-N(C₃H₇)₂) at the para position (C4) and a nitro group (-NO₂) at the meta position (C3). Nitroaromatic compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitro groups, which enhance reactivity and stability . The dipropylamino substituent likely increases lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
4-(dipropylamino)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-7-14(8-4-2)11-6-5-10(13(16)17)9-12(11)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJQPPTURSKFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylamino)-3-nitrobenzoic acid typically involves a multi-step process:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position, forming 3-nitrobenzoic acid.
Amination: The 3-nitrobenzoic acid is then subjected to a nucleophilic substitution reaction with dipropylamine under basic conditions to introduce the dipropylamino group at the 4-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-(Dipropylamino)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Dipropylamino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dipropylamino)-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The dipropylamino group can enhance its binding affinity to certain molecular targets, while the nitro group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature and position of substituents significantly alter the behavior of nitrobenzoic acid derivatives:
- Amino vs. Other Groups: 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5): Exhibits moderate solubility in polar solvents like DMSO and methanol due to its smaller methyl group . 4-Chloro-3-nitrobenzoic acid: The electron-withdrawing chloro group reduces solubility in water but enhances stability in acidic conditions .
- Alkyl Chain Length on Amino Group: 4-(Methylamino)-3-nitrobenzoic acid (MW 196.16) and 4-(Dimethylamino)-3-nitrobenzoic acid (MW 210.19) demonstrate that increasing alkyl substitution raises molecular weight and lipophilicity . 4-(Dipropylamino)-3-nitrobenzoic acid (estimated MW ~279.29) is predicted to have low water solubility but enhanced membrane permeability, making it suitable for lipid-based formulations.
Biodegradability and Enzyme Interactions
highlights microbial degradation pathways for nitroaromatics. The enzyme MnbAB preferentially cleaves 3-nitrobenzoic acid but shows reduced activity with ortho-substituted hydroxy or amino groups. For this compound, the para-positioned amino group may allow efficient degradation, while the nitro group’s meta position aligns with MnbAB’s substrate preferences .
Data Table: Comparative Analysis of Nitrobenzoic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Solubility | Applications |
|---|---|---|---|---|---|---|
| 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | C₈H₈N₂O₄ | 196.16 | Methylamino (C4), nitro (C3) | DMSO, Methanol | Pharmaceuticals, Synthesis |
| 4-(Dimethylamino)-3-nitrobenzoic acid | 28096-56-2 | C₉H₁₀N₂O₄ | 210.19 | Dimethylamino (C4), nitro (C3) | Not specified | Research chemical |
| 4-Ethyl-3-nitrobenzoic acid | 103440-95-5 | C₉H₉NO₄ | 195.17 | Ethyl (C4), nitro (C3) | Not specified | Chemical intermediate |
| 4-Chloro-3-nitrobenzoic acid | 3960-40-9 | C₇H₄ClNO₄ | 201.57 | Chloro (C4), nitro (C3) | Low in water | Synthesis of dyes, polymers |
| This compound | Not available | C₁₃H₁₇N₃O₄ | ~279.29 (est.) | Dipropylamino (C4), nitro (C3) | Organic solvents | Potential agrochemicals, drug delivery |
Research Findings and Implications
- Biodegradation: Para-substituted amino groups (e.g., dipropylamino) may enhance microbial degradation efficiency compared to ortho-substituted analogs, as seen in MnbAB’s substrate specificity .
- Drug Design : Larger alkyl chains (e.g., dipropyl) improve lipid solubility but may require formulation adjustments to mitigate poor aqueous solubility .
- Synthetic Utility: Nitrobenzoic acids with amino substituents are versatile intermediates for synthesizing complex molecules, including antibiotics and herbicides .
Biological Activity
4-(Dipropylamino)-3-nitrobenzoic acid (CAS No. 960060-82-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and a dipropylamino moiety attached to a benzoic acid structure. The presence of these functional groups suggests potential interactions with various biological targets.
Chemical Formula: C13H18N2O4
Molecular Weight: 250.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dipropylamino group enhances binding affinity, while the nitro group can participate in redox reactions, influencing the compound's overall activity.
Inhibition of Enzymes
Research indicates that this compound may inhibit certain enzymes, particularly cholinesterases, which are critical in neurotransmitter regulation. The inhibition of butyrylcholinesterase (BChE) has been documented, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Biological Activity Overview
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits BChE, potentially affecting acetylcholine levels. |
| Antioxidant Properties | May exhibit antioxidant activity due to the nitro group. |
| Anti-inflammatory Effects | Potential to modulate inflammatory pathways through enzyme interaction. |
| Cellular Effects | Influences cell signaling pathways and gene expression related to cellular metabolism. |
Case Studies and Experimental Data
-
Cholinesterase Inhibition:
A study demonstrated that this compound showed significant inhibition of BChE with an IC50 value indicating its potency compared to established inhibitors like donepezil. This suggests its utility in developing therapeutic agents for cognitive disorders . -
Cell Viability Assays:
In vitro studies on neuronal cell lines (e.g., SH-SY5Y) indicated that treatment with this compound resulted in increased cell viability under conditions of oxidative stress, highlighting its protective effects against neurotoxicity . -
Molecular Docking Studies:
Molecular docking simulations have shown that the compound effectively binds to the active site of BChE, providing insights into its mechanism of action at the molecular level .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
